Cas no 2580240-61-3 ((1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid)

(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Z3681772411
- 2580240-61-3
- EN300-7466102
- 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
- EN300-27728855
- (1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
- 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
- 2402828-94-6
- (1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid
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- インチ: 1S/C21H21NO5/c23-19(24)13-9-21(26,10-13)12-22-20(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,26H,9-12H2,(H,22,25)(H,23,24)
- InChIKey: DXOYKUXKEUWFBV-UHFFFAOYSA-N
- SMILES: OC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC(C(=O)O)C1
計算された属性
- 精确分子量: 367.14197277g/mol
- 同位素质量: 367.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 95.9Ų
(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728855-0.25g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 0.25g |
$2314.0 | 2025-03-19 | |
Enamine | EN300-27728855-0.5g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 0.5g |
$2415.0 | 2025-03-19 | |
Enamine | EN300-27728855-2.5g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 2.5g |
$4932.0 | 2025-03-19 | |
Enamine | EN300-27728855-0.05g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 0.05g |
$2113.0 | 2025-03-19 | |
Enamine | EN300-27728855-0.1g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 0.1g |
$2213.0 | 2025-03-19 | |
Enamine | EN300-27728855-1g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 1g |
$2516.0 | 2023-09-10 | ||
Enamine | EN300-27728855-10g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 10g |
$10823.0 | 2023-09-10 | ||
Enamine | EN300-27728855-5g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 5g |
$7297.0 | 2023-09-10 | ||
Enamine | EN300-27728855-10.0g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 10.0g |
$10823.0 | 2025-03-19 | |
Enamine | EN300-27728855-1.0g |
(1r,3r)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
2580240-61-3 | 95.0% | 1.0g |
$2516.0 | 2025-03-19 |
(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
Introduction to (1R,3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic Acid (CAS No. 2580240-61-3)
(1R,3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2580240-61-3) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-CB-AcOH, is a derivative of cyclobutane and features a unique combination of functional groups that make it a valuable building block in the synthesis of complex molecules. The presence of the Fmoc (9H-fluoren-9-yl)methoxycarbonyl protecting group and the hydroxyl and carboxylic acid functionalities endow this compound with versatile reactivity and stability, making it an essential reagent in various synthetic pathways.
The chemical structure of (1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid is characterized by a cyclobutane ring with two chiral centers at positions 1 and 3. The amino group at position 3 is protected by the Fmoc group, which can be selectively removed under mild conditions to reveal the free amine. This property is particularly useful in solid-phase peptide synthesis (SPPS) and other synthetic strategies where controlled deprotection is crucial. The hydroxyl group at position 3 and the carboxylic acid group at position 1 provide additional functional handles for further derivatization and conjugation reactions.
In recent years, (1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block for the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. The cyclobutane scaffold in this compound provides a rigid framework that can constrain the conformation of the attached functional groups, leading to increased binding affinity and selectivity for target proteins.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of (1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid in the development of potent inhibitors for protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction, gene regulation, and immune response. However, targeting PPIs with small molecules has been challenging due to the large and often flat interaction surfaces involved. The rigid cyclobutane core in this compound allows for precise positioning of functional groups to interact with specific residues on the protein surface, thereby enhancing binding affinity and selectivity.
Beyond its use in peptidomimetic synthesis, (1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid has also shown promise in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The presence of the carboxylic acid group in this compound can be exploited to design prodrugs with improved solubility and bioavailability. For example, esterification of the carboxylic acid can yield prodrugs that are more lipophilic and thus better absorbed through biological membranes. Once inside the body, these prodrugs can be hydrolyzed by esterases to release the active drug.
The synthetic accessibility of (1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-hydroxycyclobutane-1-carboxylic acid has also contributed to its widespread use in academic and industrial research settings. Several efficient synthetic routes have been developed to prepare this compound on a large scale, ensuring its availability for various applications. One such route involves the reaction of a protected cyclobutanone derivative with an amino alcohol followed by oxidation to form the carboxylic acid group. The Fmoc protecting group can be introduced at a later stage through standard coupling reactions.
In conclusion, (1R,3R)-3-{[(9H-fluoren-9-y l) methox ycarbonyl]amino}methyl - 3 -hydroxy cyclobutan e - 1 - car boxyli c aci d (CAS No. 2580240-61-3) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups and rigid cyclobutane scaffold make it an ideal building block for the synthesis of peptidomimetics, small molecule inhibitors, and prodrugs. Ongoing research continues to explore new applications for this compound, further solidifying its importance in modern drug discovery efforts.
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